2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol
Description
2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol is a branched ether-thiol derivative with a molecular structure comprising a decyl (C10) sulfanyl group linked via a diethylene glycol-like chain (ethoxyethoxy spacer) to a terminal hydroxyl group.
Properties
CAS No. |
87063-99-8 |
|---|---|
Molecular Formula |
C14H30O2S |
Molecular Weight |
262.45 g/mol |
IUPAC Name |
2-(2-decylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-13-17-14-12-16-11-10-15/h15H,2-14H2,1H3 |
InChI Key |
XCPDVACWIPRCAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol typically involves the reaction of decanethiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Decanethiol with Ethylene Oxide:
Industrial Production Methods
In an industrial setting, the production of 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thiol compound. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl group in 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Ethers, esters
Scientific Research Applications
2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules
Biology: In biological research, 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol is used as a reagent in the modification of biomolecules. It can be used to introduce thiol groups into proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of thiol-containing drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in pharmaceutical synthesis.
Industry: In industrial applications, 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol is used as a surfactant and emulsifier. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Mechanism of Action
The mechanism of action of 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol is primarily based on its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The decylsulfanyl group can interact with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions. This interaction can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Physicochemical Properties
- Solubility: The decylsulfanyl group imparts significant hydrophobicity, likely reducing water solubility compared to analogs like 2-(2-methoxyethoxy)ethanol (highly water-miscible) . Aromatic or bulky substituents (e.g., tetramethylbutylphenoxy in ) further decrease solubility due to steric effects.
- Stability :
Toxicity and Hazards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
